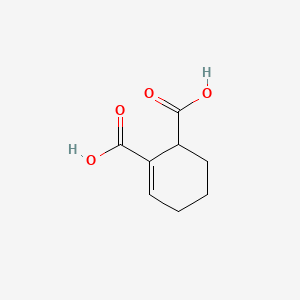
2-Cyclohexene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups attached to the first and second carbon atoms of the cyclohexene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach is the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce cyclohex-2-ene-1,2-dicarboxylic acid . The reaction typically involves heating the reactants in a solvent such as xylene, followed by hydrolysis of the anhydride intermediate.
Industrial Production Methods
In industrial settings, the production of cyclohex-2-ene-1,2-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-Cyclohexene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is utilized in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of cyclohex-2-ene-1,2-dicarboxylic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the carboxylic acid groups, which can act as nucleophiles or electrophiles. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: A saturated analog with similar chemical properties but lacking the double bond.
Cyclohex-4-ene-1,2-dicarboxylic acid: A positional isomer with the double bond at a different location on the ring.
Cyclohexane-1,2-dicarboxylic anhydride: An anhydride derivative used in similar applications.
Uniqueness
2-Cyclohexene-1,2-dicarboxylic acid is unique due to the presence of the double bond in the cyclohexene ring, which imparts distinct reactivity and chemical properties compared to its saturated and positional isomers. This structural feature allows for specific reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
38765-78-5 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
cyclohex-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h3,6H,1-2,4H2,(H,9,10)(H,11,12) |
InChI Key |
QDKOFCUUXIAICD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














